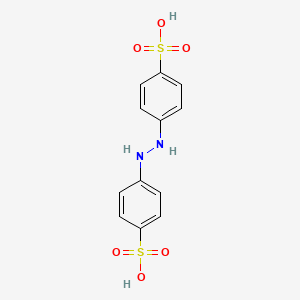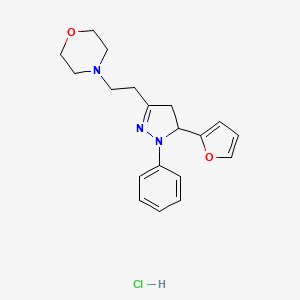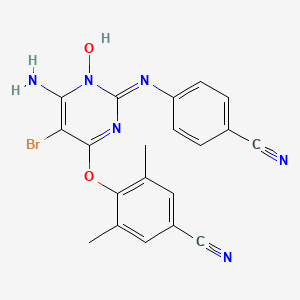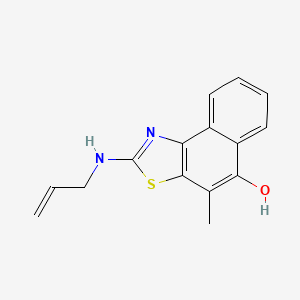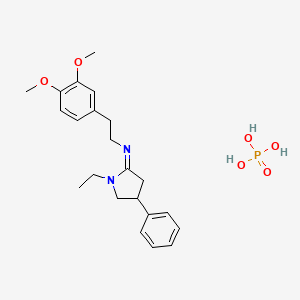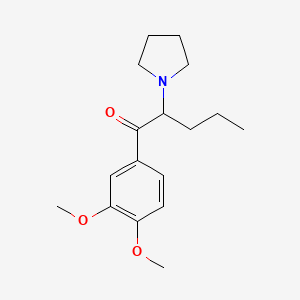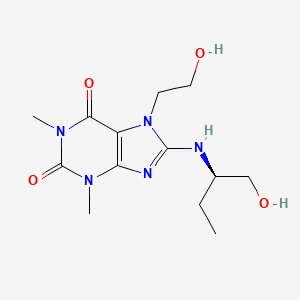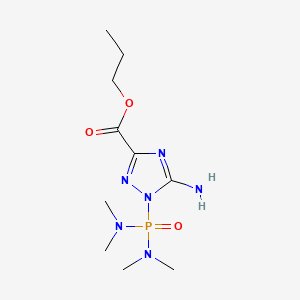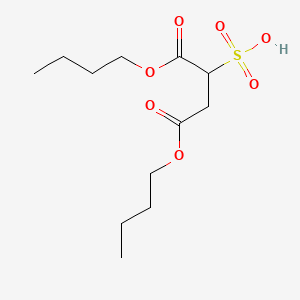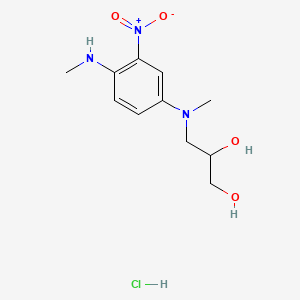
HC Blue no. 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HC Blue No. 6 involves the reaction of 4-(methylamino)-3-nitroaniline with 1,2-propanediol under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient mixing to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
HC Blue No. 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
HC Blue No. 6 has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the cosmetic industry, particularly in hair dye formulations
Mécanisme D'action
The mechanism of action of HC Blue No. 6 involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, resulting in a color change. The molecular targets include the amino acids in the hair’s keratin, and the pathways involve the formation of stable dye-keratin complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
HC Blue No. 1: Another blue dye used in hair dye formulations.
HC Blue No. 2: Structurally similar to HC Blue No. 6 but with different chemical properties.
HC Blue No. 16: Used in temporary hair dyes and has different stability and solubility characteristics.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which provides distinct color properties and stability in hair dye formulations. Its ability to form stable complexes with keratin makes it particularly effective in providing long-lasting color .
Propriétés
Numéro CAS |
93633-78-4 |
|---|---|
Formule moléculaire |
C11H18ClN3O4 |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
3-[N-methyl-4-(methylamino)-3-nitroanilino]propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C11H17N3O4.ClH/c1-12-10-4-3-8(5-11(10)14(17)18)13(2)6-9(16)7-15;/h3-5,9,12,15-16H,6-7H2,1-2H3;1H |
Clé InChI |
XSUKBLJKLXZDPN-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)N(C)CC(CO)O)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



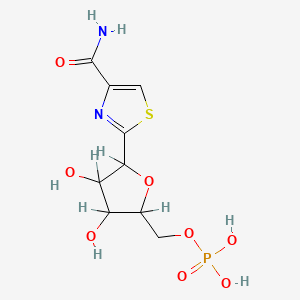
![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)

